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Methyl benzo[d]isothiazole-6-carboxylate

Cat. No.: B13000634
M. Wt: 193.22 g/mol
InChI Key: JZHQODHZJHUKDA-UHFFFAOYSA-N
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Description

Overview of Fused Heterocyclic Scaffolds in Academic Research

Fused heterocyclic scaffolds, which consist of two or more rings sharing a common bond, are integral to numerous areas of academic and industrial research. Their rigid, polycyclic frameworks provide a three-dimensional arrangement of substituents that can lead to enhanced binding affinity and selectivity for biological targets. acs.org This structural pre-organization makes them privileged motifs in medicinal chemistry for the development of novel therapeutic agents. acs.orgnih.gov Nitrogen-containing fused heterocycles are particularly prominent, with over half of all pharmaceuticals featuring such structures. nih.gov Their chemical stability, capacity for functionalization, and ability to participate in hydrogen bonding are key to their widespread use. nih.gov Beyond pharmaceuticals, these scaffolds are crucial in materials science, contributing to the development of organic electronics and photofunctional materials.

Historical Context of Benzo[d]isothiazole Derivatives in Scientific Inquiry

The benzo[d]isothiazole ring system, an isostere of the more common benzothiazole (B30560), has been a subject of scientific investigation for many years. wikipedia.org Early research into this scaffold was often driven by the desire to explore the impact of the 1,2-arrangement of the sulfur and nitrogen atoms on the chemical and biological properties of the resulting compounds, as compared to the 1,3-arrangement in benzothiazoles. nih.gov Over the decades, a variety of synthetic methods have been developed to access this heterocyclic core, allowing for the preparation of a diverse library of derivatives. acs.org These derivatives have been investigated for a range of potential applications, including their use as building blocks in the synthesis of more complex molecules and for their inherent biological activities. nih.gov

Significance of Methyl benzo[d]isothiazole-6-carboxylate as a Research Subject

This compound is a specific derivative that serves as a valuable research tool and building block in organic synthesis. The presence of the methyl ester at the 6-position offers a reactive handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. researchgate.net This allows for the systematic exploration of the structure-activity relationships of more complex benzo[d]isothiazole derivatives. While extensive research on this specific molecule is not widely published, its structural components are present in compounds with documented biological relevance. For instance, the related benzo[d]thiazole-6-carboxylate core has been incorporated into molecules with various biological activities. researchgate.net The study of simpler structures like this compound is fundamental to understanding the chemical behavior and potential of this heterocyclic family.

Research Gaps and Future Perspectives in Benzo[d]isothiazole Studies

Despite the progress made in the chemistry of benzo[d]isothiazoles, several research gaps remain. While numerous synthetic methods exist for the core structure, the development of more sustainable and efficient protocols, such as those utilizing electrochemical or photochemical methods, is an ongoing area of interest. nih.gov Furthermore, there is a need for more in-depth investigation into the biological activities of a wider range of benzo[d]isothiazole derivatives. Many studies have focused on broad screenings, but a deeper understanding of their mechanisms of action is often lacking. nih.gov

The future of benzo[d]isothiazole research will likely focus on several key areas. The exploration of this scaffold in materials science, particularly for applications in organic electronics, is a promising avenue. alchempharmtech.com In medicinal chemistry, the design and synthesis of highly specific and potent benzo[d]isothiazole-based inhibitors for various therapeutic targets will continue to be a major driver of research. The development of chiral synthesis methods to access enantiomerically pure benzo[d]isothiazole derivatives will also be crucial for advancing their therapeutic potential. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2S B13000634 Methyl benzo[d]isothiazole-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7NO2S

Molecular Weight

193.22 g/mol

IUPAC Name

methyl 1,2-benzothiazole-6-carboxylate

InChI

InChI=1S/C9H7NO2S/c1-12-9(11)6-2-3-7-5-10-13-8(7)4-6/h2-5H,1H3

InChI Key

JZHQODHZJHUKDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NS2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Methyl Benzo D Isothiazole 6 Carboxylate

De Novo Synthesis Strategies for the Benzo[d]isothiazole Core

The foundational step in synthesizing Methyl benzo[d]isothiazole-6-carboxylate is the construction of the benzo[d]isothiazole ring system. De novo strategies refer to the assembly of this heterocyclic core from acyclic or simpler cyclic precursors. These methods are diverse, offering various pathways that can be adapted based on the availability of starting materials and desired substitution patterns.

Cyclization Reactions Employing Substituted Benzenes and Thiols/Amines

A prevalent strategy for forming the benzo[d]isothiazole scaffold involves the intramolecular cyclization of appropriately substituted benzene (B151609) derivatives that are "pre-loaded" with the necessary nitrogen and sulfur functionalities. arkat-usa.org A common approach begins with 2-mercaptobenzamides, which undergo an intramolecular oxidative N–S bond formation to yield benzo[d]isothiazol-3(2H)-ones, key precursors to the target scaffold. arkat-usa.orgmdpi.com This transformation can be facilitated by various catalysts and oxidizing agents.

Another pathway starts with differently substituted aromatics, such as 3-substituted-2-fluoro-benzonitriles. In this method, a nucleophilic aromatic substitution reaction with sodium sulfide introduces the sulfur atom. The resulting intermediate is then treated with ammonia (B1221849) and an oxidant like sodium hypochlorite to form the isothiazole (B42339) ring, yielding a benzo[d]isothiazol-3-amine. arkat-usa.org

The synthesis of related benzothiazoles, which shares mechanistic principles, often proceeds via the cyclization of 4-aminobenzoates with potassium thiocyanate and bromine in acetic acid, highlighting a method to incorporate the carboxylate group from the start. acs.org

Table 1: Examples of Cyclization Reactions for Benzo[d]isothiazole Core Synthesis

Starting MaterialReagents/ConditionsProduct TypeReference
2-Mercapto-N-substituted benzamidesCopper(I) catalyst, O₂ atmosphereBenzo[d]isothiazol-3(2H)-one arkat-usa.orgmdpi.com
3-Substituted-2-fluoro-benzonitrile1. Na₂S; 2. NH₃, NaClOBenzo[d]isothiazol-3-amine arkat-usa.org
4-AminobenzoatesKSCN, Br₂, Acetic AcidMethyl 2-aminobenzo[d]thiazole-6-carboxylate acs.org

Intermolecular and Intramolecular Annulation Approaches

Annulation, the process of building a new ring onto an existing one, is a powerful tool for constructing the benzo[d]isothiazole system. arkat-usa.orguliege.be These reactions can be either intramolecular, where a single molecule contains all the necessary components for ring closure, or intermolecular, involving the reaction of two or more separate molecules. arkat-usa.orgmdpi.com

An example of intramolecular annulation is the well-established oxidative N-S bond formation, which can be applied to appropriately substituted phenyl precursors to create the fused isothiazole ring. arkat-usa.org A more advanced strategy involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. This C-H activation approach uses an imidate as the nitrogen source to build the heterocyclic ring. arkat-usa.org

Intermolecular strategies often involve cascade reactions. For instance, 2-halobenzamides can react with a sulfur source like potassium thiocyanate in the presence of a copper catalyst. This process involves a sequence of C–S bond formation followed by N–S bond cyclization to assemble the final benzo[d]isothiazol-3(2H)-one product. mdpi.com

Palladium-Catalyzed and Copper-Assisted Cyclizations

Transition-metal catalysis plays a crucial role in the efficient synthesis of the benzo[d]isothiazole core. Copper and palladium catalysts are particularly effective in promoting the key bond-forming reactions required for cyclization.

Copper-catalyzed methods are widely used. Copper(I) salts can effectively catalyze the intramolecular N-S bond formation in 2-mercaptobenzamides. mdpi.com Furthermore, copper(II) salts have been used for the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder under aerobic conditions to form benzo[d]isothiazoles. arkat-usa.org These copper-promoted reactions are valuable due to the low cost and versatile reactivity of copper catalysts. mdpi.comacs.org

Palladium-catalyzed reactions, renowned for their efficiency in cross-coupling, are also employed. While direct examples for the target molecule are less common, palladium catalysis is used for related transformations, such as the dipolar cycloaddition reactions of benzo[d]isothiazole 1,1-dioxides and oxidative C-H/C-H cross-coupling of benzothiazoles with other heterocycles. bohrium.comresearchgate.netrsc.org These advanced methods highlight the potential of palladium catalysis in functionalizing the benzo[d]isothiazole system.

Metal-Free Cyclization Methodologies

To enhance the sustainability of synthetic processes, metal-free cyclization methods have been developed. These approaches avoid the use of potentially toxic and expensive transition metals by employing alternative reagents and reaction conditions.

One such method involves the oxidative N–S bond formation starting from ortho-amidoarylthiols, using a catalytic amount of potassium bromide (KBr) under an oxygen atmosphere. arkat-usa.org Another strategy reports a one-pot synthesis from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation, although this may require high temperatures. arkat-usa.org An innovative electrochemical approach has also been described for the dehydrogenative cyclization of 2-mercaptobenzamides, which uses constant-current electrolysis and produces hydrogen gas as the only byproduct. mdpi.com

Table 2: Comparison of Metal-Free Cyclization Approaches

Starting MaterialKey ReagentsReaction TypeKey FeatureReference
ortho-AmidoarylthiolsKBr (cat.), O₂Oxidative N-S bond formationUses inexpensive catalyst arkat-usa.org
ortho-HaloarylamidinesElemental SulfurOxidative N-S/C-S bond formationOne-pot synthesis arkat-usa.org
2-Mercaptobenzamides(n-Bu)₄NBr, ElectrolysisElectrochemical dehydrogenationEnvironmentally benign (H₂ byproduct) mdpi.com

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. ijpbs.comingentaconnect.com The application of microwave irradiation has been successfully used in the synthesis of benzothiazoles and related heterocycles. ias.ac.intandfonline.comsemanticscholar.org

For example, the condensation of 2-aminothiophenols with various aldehydes or carboxylic acids to form the benzothiazole (B30560) ring can be significantly expedited under microwave irradiation. ias.ac.innih.gov In one protocol, equimolar mixtures of reactants are dissolved in glacial acetic acid and subjected to microwave irradiation at 160W for just a few minutes, resulting in high yields of the desired product. ijpbs.com This rapid, one-pot reaction methodology is highly efficient and can be performed without a catalyst and under solvent-free conditions in some cases. ingentaconnect.com

Regioselective Functionalization at the Carboxylate Position

Achieving the specific substitution pattern of this compound requires precise control over the position of the functional groups on the benzene ring. This regioselectivity is typically established by choosing a starting material that is already functionalized at the desired position.

For the synthesis of related 6-carboxylate benzothiazole derivatives, the starting material is often a 4-amino-3-substituted-benzoic acid derivative. acs.org The amino group and a thiol or a group that can be converted into one are positioned to form the isothiazole ring, while the carboxylate group is already present at the correct location (para to the amino group, which becomes the 6-position of the final bicyclic system). The synthesis of methyl 2-amino-hydroxybenzo[d]thiazole-6-carboxylates from 4-aminobenzoates exemplifies this strategy, where the benzo[d]thiazole ring is formed from a precursor that already contains the methyl carboxylate group at the target position. acs.org Iron(III)-catalyzed methods have also been explored for the regioselective synthesis of electron-rich benzothiazoles via C-H functionalization, offering a different approach to controlling substituent placement. nih.gov

Derivatization Strategies for this compound

The strategic modification of this compound is crucial for developing new analogues and exploring their potential applications. Derivatization can be targeted at the ester functional group or the core benzo[d]isothiazole ring system, often requiring careful use of protecting groups to achieve selectivity.

Functional Group Transformations of the Ester Moiety

The methyl ester group at the 6-position of the benzo[d]isothiazole ring is a versatile handle for a variety of chemical transformations. These modifications allow for the introduction of diverse functionalities, fundamentally altering the molecule's properties.

Common transformations include:

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions. This carboxylic acid serves as a key intermediate for further derivatization, such as the formation of amides or other esters. For instance, a related benzothiazole compound with a methyl ester was successfully hydrolyzed to its carboxylic acid form nih.gov.

Amidation: The carboxylic acid can be coupled with various amines to form a wide range of amide derivatives. This is a common strategy to build more complex molecules and explore structure-activity relationships.

Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This introduces a hydroxymethyl group, which can be a site for further functionalization.

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with a different alcohol under acidic or basic conditions.

These transformations are fundamental in medicinal chemistry for creating libraries of related compounds for biological screening.

Table 1: Key Transformations of the Ester Moiety

Transformation Reagents and Conditions Product Functional Group
Hydrolysis NaOH or KOH in H₂O/MeOH Carboxylic Acid (-COOH)

Modifications and Substitutions on the Benzo[d]isothiazole Ring System

Altering the substitution pattern on the aromatic portion of the benzo[d]isothiazole ring is another key strategy for creating new derivatives. The electronic nature and position of substituents can significantly influence the molecule's chemical and physical properties.

Synthetic approaches for ring modification include:

Electrophilic Aromatic Substitution: The benzene ring of the benzo[d]isothiazole system can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution is directed by the existing groups on the ring.

Nucleophilic Aromatic Substitution: In cases where the ring is activated by electron-withdrawing groups or has a suitable leaving group (like a halogen), nucleophilic aromatic substitution can be employed to introduce new functionalities. For example, the synthesis of benzo[d]isothiazol-3-amines has been achieved from 2-fluoro-benzonitrile precursors through nucleophilic aromatic substitution arkat-usa.org.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds onto the aromatic ring, typically starting from a halogenated benzo[d]isothiazole derivative.

The development of new benzo[d]thiazole derivatives often involves the cyclization of substituted p-aminobenzoates, which allows for the synthesis of molecules with substituents at various positions on the bicycle acs.org. This same principle applies to the benzo[d]isothiazole system.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is a primary objective in drug discovery and materials science to explore a wider chemical space. This involves systematically varying different parts of the molecule.

Strategies for synthesizing analogues include:

Varying the Ester Group: As discussed in section 2.2.1, the methyl ester can be converted into a wide array of other esters, amides, or an alcohol, creating a series of analogues with different properties.

Modifying Ring Substituents: Synthesizing the benzo[d]isothiazole core from differently substituted anilines or other precursors allows for the introduction of various functional groups at multiple positions on the aromatic ring. acs.org

Building Fused Ring Systems: The benzo[d]isothiazole core can be annulated or fused with other heterocyclic rings to create novel, more complex structures. A simple and efficient synthetic route has been developed for the novel benzo rsc.orgnottingham.ac.ukisothiazolo[2,3-a]pyrazine-6,6-dioxide ring system, demonstrating the feasibility of creating such fused systems. herts.ac.uk

These approaches have led to the creation of large libraries of related compounds, including various Schiff bases derived from benzo[d]isothiazole, for biological evaluation. nih.gov

Mechanistic Investigations of Benzo[d]isothiazole Formation Reactions

Understanding the reaction mechanisms behind the formation of the benzo[d]isothiazole ring is fundamental for optimizing existing synthetic methods and developing new ones. These investigations often involve a combination of experimental studies and computational calculations.

Proposed Reaction Mechanisms for Key Synthetic Steps

The construction of the benzo[d]isothiazole scaffold is most commonly achieved by forming the isothiazole part onto a pre-existing substituted phenyl ring. arkat-usa.org Several mechanistic pathways have been proposed depending on the starting materials and reagents.

Intramolecular Oxidative Cyclization: A prevalent method involves the intramolecular cyclization of 2-mercaptobenzamides. In a copper(I)-catalyzed reaction, these starting materials undergo an oxidative dehydrogenative cyclization to form an N–S bond, yielding benzo[d]isothiazol-3(2H)-ones. The proposed mechanism suggests that oxygen is the sole oxidant in this process. nih.govmdpi.com An electrochemical approach has also been reported, where an intramolecular N-S bond is formed via dehydrogenative cyclization in an undivided cell. nih.govmdpi.com

From 2-Halobenzamides and a Sulfur Source: Another common pathway involves the reaction of 2-halobenzamides with a sulfur source like elemental sulfur (S₈). A plausible mechanism for a nano-nickel ferrite catalyzed reaction proposes that the 2-halobenzamide first reacts with the catalyst to form an initial intermediate. This intermediate then reacts with S₈, leading to a cascade reaction involving C–S bond formation followed by N–S bond cyclization to yield the final product. nih.gov

Wittig-Like Reaction Pathway: A synthesis involving the reaction of aryl tert-butyl sulfoxides with amines proceeds through a proposed Wittig-like mechanism. The crucial steps involve the activation of the sulfoxide (B87167) by N-bromosuccinimide (NBS), its conversion to a sulfinamide, and a subsequent Wittig-like reaction that leads to the benzo[d]isothiazole derivative. arkat-usa.org

Mechanism via N-Acylnitrenium Ion: When using (bis(trifluoroacetoxy)iodo)benzene (PIFA), the reaction mechanism is believed to involve the generation of an N-acylnitrenium ion. This is followed by an intramolecular reaction with a sulfur atom to yield the N-aryl benzo[d]isothiazolone. arkat-usa.org

These proposed mechanisms provide a framework for understanding the intricate bond-forming events that lead to the stable benzo[d]isothiazole ring system.

Role of Catalysts and Reagents in Reaction Efficiency

Transition metal catalysts, particularly those based on copper and palladium, are frequently employed to facilitate the crucial C–S and N–S bond formations required for the construction of the benzo[d]isothiazole ring. nih.govmdpi.com Copper catalysts, in various forms such as CuCl, CuBr, CuO, and Cu(OAc)₂, have proven effective in the synthesis of benzisothiazole derivatives from starting materials like 2-halobenzamides and 2-haloanilines. nih.govmdpi.comnih.gov For instance, the combination of a copper(II) catalyst, a base like cesium carbonate (Cs₂CO₃), and a suitable solvent has been shown to achieve high yields in the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and sodium dithiocarbamates. nih.gov While copper catalysts are often effective, palladium catalysts such as Pd(OAc)₂ and Pd(PPh₃)₄ may be required for less reactive starting materials, for example, those containing a C-Cl bond. mdpi.comdntb.gov.ua Ruthenium catalysts, like RuCl₃, have also been utilized for intramolecular oxidative coupling reactions. mdpi.comnih.gov

Beyond transition metals, a variety of other catalysts and reagents contribute to efficient benzisothiazole synthesis. Non-metallic catalysts, including iodine and ammonium chloride, offer alternative pathways. acs.orgnih.gov The use of p-toluenesulfonic acid (p-TSA) can accelerate reactions by increasing the nucleophilicity of nitrogen atoms in the reactants. nih.gov Furthermore, the principles of green chemistry have spurred the development of more environmentally benign catalytic systems. This includes the use of recyclable heterogeneous catalysts like Fe₃O₄@SiO₂@APTES-CSA and nanoparticle catalysts such as nickel oxide (NiO) nanorods. nih.govekb.eg Solvent choice is also critical, with "green" solvents like water, ethanol, and PEG-200 being employed to improve the environmental profile of the synthesis. nih.govnih.gov In some methodologies, solvent-free conditions or the use of microwave irradiation have been shown to dramatically enhance reaction efficiency, leading to shorter reaction times and higher yields. nih.govnih.gov

The selection of reagents is equally important. The sulfur source, a key component in forming the thiazole (B1198619) ring, can be elemental sulfur (S₈), potassium thiocyanate (KSCN), or carbon disulfide (CS₂), among others. nih.govacs.org The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can be crucial for activating reactants. nih.govacs.org Oxidizing agents, including molecular oxygen or hydrogen peroxide, are often necessary for cyclization steps. nih.govnih.gov

The interplay between the chosen catalyst and reagents directly impacts the reaction's efficiency, as summarized in the following tables.

Table 1: Impact of Various Catalysts on Benzisothiazole Synthesis Efficiency

CatalystStarting MaterialsReaction TypeKey Findings on Efficiency
Copper Salts (CuCl, CuBr, CuO)2-halobenzamides, 2-haloanilinesC-S and N-S bond formationGenerally effective, with CuO being particularly effective for reactions with 2-bromoanilines. nih.govmdpi.comnih.gov
Palladium Acetate (Pd(OAc)₂)N-aryl-N′,N′-dialkylthioureasIntramolecular oxidative cyclizationResults in good yields for the formation of 2-(dialkylamino)benzothiazoles. mdpi.com
Ruthenium(III) Chloride (RuCl₃)N-arylthioureasIntramolecular oxidative couplingProvides high yields (up to 91%) for substituted 2-aminobenzothiazoles. mdpi.comnih.gov
Fe₃O₄@SiO₂@APTES-CSA2-mercaptobenzoic acids, aldehydes, aminesThree-component reactionA recyclable heterogeneous catalyst enabling efficient synthesis in green solvents like PEG-200. nih.gov
Iodine2-aminobenzenethiols, acetophenonesOxidative cyclizationA metal-free approach that provides a simple and practical synthesis of 2-aroylbenzothiazoles. organic-chemistry.org
p-Toluenesulfonic acid (p-TSA)2-aminobenzothiazole derivativesAcylationAccelerates the reaction by increasing the nucleophilicity of the nitrogen atom. nih.gov

Table 2: Influence of Reagents and Conditions on Reaction Efficiency

Reagent/ConditionRole in SynthesisImpact on Efficiency
Potassium Thiocyanate (KSCN) & BromineReagents for cyclizationA rapid and efficient method for preparing benzo[d]thiazole-6-carboxylates from methyl p-aminobenzoates. acs.org
Microwave IrradiationEnergy sourceSignificantly reduces reaction times (from hours to minutes) and can improve yields. nih.gov
Green Solvents (Water, PEG-200)Reaction mediumProvides an environmentally safer and efficient alternative to traditional organic solvents. nih.govmdpi.com
Solvent-Free ConditionsReaction environmentOffers a "green" approach that can lead to high yields and simplified workup procedures. nih.gov
Elemental Sulfur (S₈)Sulfur sourceUsed in copper-mediated C-H functionalization to produce benzo[d]isothiazol-3(2H)-ones in good yields. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl Benzo D Isothiazole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Methyl benzo[d]isothiazole-6-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would show signals for the three protons on the benzene (B151609) ring, while the aliphatic region would contain a singlet for the methyl group.

The anticipated chemical shifts (δ) in parts per million (ppm) are influenced by the electron-withdrawing nature of the isothiazole (B42339) ring and the carboxylate group. The proton at the C7 position is expected to be the most deshielded due to its proximity to the electron-deficient nitrogen atom and the carbonyl group. The protons at C4 and C5 would also exhibit downfield shifts characteristic of aromatic systems. The methyl protons of the ester group would appear as a sharp singlet, typically around 3.9 ppm.

Expected ¹H NMR Data for this compound

ProtonExpected Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-4~8.2d~8.5
H-5~7.9dd~8.5, ~1.5
H-7~8.8d~1.5
-OCH₃~3.9s-

Note: The data presented is based on theoretical predictions and analysis of similar compounds.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique electronic environments.

The carbonyl carbon of the ester group is characteristically found at the most downfield position, typically in the range of 165-170 ppm. The carbons of the benzisothiazole ring system will appear in the aromatic region (120-155 ppm), with their specific shifts influenced by the heteroatoms and the substituent. The methyl carbon of the ester group will be observed in the upfield region, generally around 52 ppm.

Expected ¹³C NMR Data for this compound

CarbonExpected Chemical Shift (δ) ppm
C=O~166.0
C3a~153.0
C7a~135.0
C6~132.0
C4~128.0
C5~125.0
C7~123.0
C3~148.0
-OCH₃~52.5

Note: The data presented is based on theoretical predictions and analysis of similar compounds.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, a cross-peak between the signals for H-4 and H-5 would confirm their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each protonated carbon in the aromatic ring by linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and from H-7 to the carbonyl carbon would confirm the ester functionality at the C6 position.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to its vibrational modes. This technique is excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp peak around 1720-1740 cm⁻¹ would be indicative of the C=O stretching of the ester group. The C-O stretching vibrations of the ester would likely appear in the 1250-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ range. The C=N stretching of the isothiazole ring may also be present in this region.

Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3050-3150Medium
Aliphatic C-H Stretch (-OCH₃)2950-3000Weak
C=O Stretch (Ester)1720-1740Strong
Aromatic C=C Stretch1450-1600Medium-Strong
C-O Stretch (Ester)1250-1300Strong

Note: The data presented is based on theoretical predictions and analysis of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as this compound, typically exhibit characteristic absorption maxima (λ_max). The benzisothiazole ring system is the primary chromophore. The expected spectrum would show absorptions corresponding to π → π* transitions. The presence of the carboxylate group can slightly modify the absorption profile compared to the unsubstituted benzisothiazole.

Expected UV-Vis Absorption Data for this compound

TransitionExpected λ_max (nm)Solvent
π → π~250-260Ethanol/Methanol
π → π~290-310Ethanol/Methanol

Note: The data presented is based on theoretical predictions and analysis of similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides the molecular weight of a compound and information about its structure through fragmentation patterns. For this compound (C₉H₇NO₂S), the expected exact mass is approximately 193.02 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 193. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 134. Other characteristic fragments may arise from the cleavage of the isothiazole ring.

Expected Mass Spectrometry Fragmentation Data for this compound

m/zProposed Fragment
193[M]⁺
162[M - OCH₃]⁺
134[M - OCH₃ - CO]⁺
108[C₆H₄S]⁺

Note: The data presented is based on theoretical predictions and analysis of similar compounds.

X-ray Crystallography for Solid-State Structural Conformation

No crystallographic data is currently available for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

This section cannot be completed without the crystal structure data.

Conformational Analysis of the Carboxylate Group and Ring System

This section cannot be completed without the crystal structure data.

Computational Elucidation of Molecular Properties and Interactions

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scirp.orgnih.gov By modeling electron density, DFT can accurately predict a wide range of molecular properties, from the ground state geometry to spectroscopic features. For heterocyclic compounds like benzothiazole (B30560) derivatives, DFT methods such as B3LYP and M06-2x, often paired with basis sets like 6-311G(d,p), have proven effective in providing reliable results that correlate well with experimental data. scirp.orgnih.govbohrium.com

Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic behavior of a molecule is largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being rich in electrons, has the propensity to donate them, while the LUMO is characterized by its ability to accept electrons. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. nih.govirjweb.com

A small energy gap suggests that a molecule can be easily excited, indicating high chemical reactivity and lower kinetic stability. nih.govshd-pub.org.rs In computational studies of related benzothiazole and benzimidazole (B57391) derivatives, the HOMO-LUMO gap is a key focus. For instance, in a series of methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates, the calculated energy gap varied with different substituents, with electron-withdrawing groups like -NO2 causing a significant reduction in the gap. nih.gov This indicates that such substitutions enhance intramolecular charge transfer (ICT). researchgate.net The calculated HOMO and LUMO energies confirm that charge transfer occurs within the molecule. researchgate.net In benzothiazole derivatives, the HOMO is often distributed over the methoxy-benzene moiety, while the LUMO is localized on the benzothiazole portion, facilitating a clear charge transfer from HOMO to LUMO. researchgate.net

Table 1: Example Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds Note: These values are for analogous benzimidazole carboxylate derivatives, calculated at the CAM-B3LYP/6-311G(d,p) level of theory, and serve as illustrative examples.

Compound DerivativeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2a (p-Cl)--4.865
2e (p-NO2)--3.881

Data sourced from a study on methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov

Global Reactivity Parameters (GRPs) and Chemical Stability

Global Reactivity Parameters (GRPs) are derived from HOMO and LUMO energy values and provide a quantitative measure of a molecule's reactivity and stability. scirp.org Key GRPs include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a larger HOMO-LUMO gap are considered "harder" and less reactive. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge.

Table 2: Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative Note: The following data for a benzothiazole derivative is provided for conceptual understanding.

ParameterDefinitionTypical Value (eV)Significance
Electronegativity (χ) χ = -(EHOMO + ELUMO)/20.1511High value indicates a good electron acceptor. scirp.org
Chemical Hardness (η) η = (ELUMO - EHOMO)/20.153Low value indicates high reactivity. scirp.orgscirp.org
Chemical Softness (S) S = 1 / (2η)6.5372High value indicates high reactivity. scirp.orgscirp.org
Electrophilicity Index (ω) ω = χ² / (2η)0.1375High value indicates a strong electrophile. scirp.org

Natural Bond Orbital (NBO) Analysis and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netresearchgate.net It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. scirp.org The stabilization energy, E(2), associated with these interactions, reveals the strength of electron delocalization. scirp.org

Table 3: Example NBO Analysis of Second-Order Perturbation Energies E(2) in Benzothiazole Note: Data represents interactions within the parent benzothiazole molecule and illustrates the type of information gained from NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C-C)π(C-C)HighIntramolecular hyperconjugation, π-system delocalization
LP(N)π(C-S)ModerateLone pair delocalization contributing to stability

This table is a conceptual representation based on typical findings in NBO studies of benzothiazoles. scirp.orgresearchgate.netcore.ac.uk

Vibrational Analysis and Theoretical Spectroscopy (FT-IR, Raman)

Theoretical vibrational analysis using DFT allows for the calculation of harmonic vibrational frequencies, which can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy. researchgate.netcore.ac.ukresearchgate.net This combined approach is powerful for confirming the molecular structure and assigning specific vibrational modes. researchgate.net

For a molecule like Methyl benzo[d]isothiazole-6-carboxylate, theoretical spectra can predict the frequencies of key functional group vibrations. In related benzimidazole carboxylates, DFT calculations have successfully predicted C-H, C=O, and C=C stretching modes that show good agreement with experimental values. nih.govacs.org For example, the C=O stretching of the ester group is a prominent feature, typically appearing around 1708 cm⁻¹ in experimental spectra. nih.gov Theoretical calculations are essential for accurately assigning the complex vibrational modes in the fingerprint region of the spectra. nih.gov

Table 4: Selected Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzimidazole Carboxylate Note: Data is for compound 2a, Methyl 1-(4-Chlorophenylsulfonyl)-2-phenyl-1H-benzo[d]imidazole-6-carboxylate, and serves as an example.

Vibrational ModeTheoretical (CAM-B3LYP)Experimental (FT-IR)
C-H Aliphatic Stretching2950-32813050
C=O Stretching17081708
C=C Aromatic Ring Stretching1530-16851420-1530

Data sourced from a study on related benzimidazole derivatives. nih.govacs.org

Non-Linear Optical (NLO) Properties and Charge Transfer Characteristics

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations are a valuable tool for predicting the NLO properties of molecules, which are governed by their response to an applied electric field. acs.org Key NLO parameters include the linear polarizability (⟨α⟩) and the first (βtot) and second (γtot) hyperpolarizabilities. acs.org

Molecules with significant intramolecular charge transfer (ICT), often featuring donor-π-acceptor architectures, tend to exhibit large NLO responses. nih.gov The HOMO-LUMO energy gap is inversely related to these properties; a smaller gap often leads to enhanced polarizability and hyperpolarizability. acs.org Computational studies on benzimidazole- and benzotrithiophene-based systems have shown that strategic modifications, such as extending π-conjugated systems or adding strong donor/acceptor groups, can dramatically increase the NLO response. nih.govacs.org This suggests that this compound, with its inherent donor and acceptor moieties, may possess interesting NLO characteristics.

Molecular Docking Studies and Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule, typically a larger protein or enzyme receptor. nih.gov This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of potential drug candidates with their biological targets. nih.gov

The results of a docking study are often expressed as a binding energy or docking score, where a more negative value indicates a more stable and favorable interaction. nih.gov The analysis also identifies key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site.

While specific docking studies for this compound are not detailed in the available literature, research on analogous benzothiazole and benzimidazole derivatives demonstrates their potential as inhibitors for various enzymes. researchgate.netresearchgate.net For instance, benzothiazole derivatives have been docked against targets like Klebsiella aerogenes proteins (PDB: 2KAU) and dihydrofolate reductase from Plasmodium falciparum (Pf-DHFR), showing high binding affinities and identifying critical residue interactions. researchgate.netresearchgate.net These studies provide a framework for how this compound could be investigated as an inhibitor for relevant biological targets.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking is a primary computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein. This method models the binding process by sampling various conformations of the ligand within the protein's binding site and scoring them based on a force field that estimates the interaction energy.

For the benzo[d]isothiazole scaffold, studies have successfully used molecular docking to elucidate binding modes with various protein targets. For instance, derivatives of benzo[d]isothiazole have been investigated as inhibitors of the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 (PD-1/PD-L1) interaction, a critical pathway in cancer immunotherapy. Molecular docking simulations of a benzo[d]isothiazole derivative with the PD-L1 protein revealed key interactions, such as hydrophobic interactions with residues like Ile54, Tyr56, Met115, and Ala121, as well as potential π-π stacking and hydrogen bond interactions. Similarly, docking studies on related benzothiazole derivatives have identified crucial binding interactions within the colchicine (B1669291) binding site of tubulin, suggesting their potential as antiproliferative agents.

When applied to this compound, these simulations would predict how the methyl ester and the isothiazole (B42339) ring orient within a given binding pocket. The carbonyl group of the ester is a potential hydrogen bond acceptor, while the bicyclic ring system can engage in hydrophobic and π-stacking interactions. The predicted binding affinity, often expressed as a docking score or estimated binding energy (kcal/mol), provides a quantitative measure of the interaction's strength, guiding the selection of promising biological targets for experimental validation.

Table 1: Representative Predicted Binding Interactions for a Benzo[d]isothiazole Scaffold This table is illustrative, based on findings for related derivatives.

Interacting Residue (Example)Interaction TypeMoiety of Ligand Involved
Ile54, Ala121, Met115Hydrophobic InteractionBenzo[d]isothiazole Ring
Tyr56π-π StackingBenzene (B151609) portion of the ring
Asp122, Lys124Hydrogen Bond / Salt BridgeSubstituents on the ring

Protein-Ligand Interaction Fingerprints

Following docking or molecular dynamics simulations, Protein-Ligand Interaction Fingerprints (PLIFs) offer a systematic way to summarize and compare the complex interactions between a ligand and a protein. A PLIF is a binary string where each bit represents a specific type of interaction (e.g., hydrogen bond, hydrophobic contact, salt bridge, π-stacking) with a particular amino acid residue in the binding site.

For this compound, a PLIF would be generated by analyzing its docked pose. The process involves:

Identifying Key Residues: The amino acids in the binding pocket that are in close proximity to the ligand are identified.

Characterizing Interactions: The types of interactions between the ligand and each of these residues are determined. For example, the nitrogen atom in the isothiazole ring could act as a hydrogen bond acceptor, while the sulfur atom could participate in other non-covalent interactions. The aromatic system is a prime candidate for hydrophobic and π-stacking interactions.

Encoding the Fingerprint: A bit vector is created. Each bit is set to '1' if a specific interaction with a specific residue is present and '0' if it is absent.

These fingerprints are invaluable for post-processing large-scale virtual screening results. By comparing the fingerprints of highly active versus inactive compounds, researchers can identify the crucial interactions that are essential for biological activity, a concept central to machine learning in drug discovery.

Conformational Dynamics of Compound-Protein Complexes (e.g., Molecular Dynamics Simulations)

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. This technique solves Newton's equations of motion for the system, providing a trajectory that reveals the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules.

For a complex of this compound and a target protein, an MD simulation would typically run for nanoseconds to microseconds. Key analyses of the resulting trajectory include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone and the ligand's heavy atoms from their initial positions. A stable, low-fluctuation RMSD value over time suggests that the ligand has found a stable binding mode. For instance, MD simulations of other benzothiazole derivatives have shown stable RMSD values fluctuating between 1.0 and 2.0 Å, indicating conformational stability within the receptor's binding site.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are more flexible or rigid upon ligand binding.

Interaction Analysis: MD simulations allow for the monitoring of specific interactions (like hydrogen bonds) throughout the simulation, calculating their persistence and geometry. Studies on related compounds have used MD to confirm that key hydrogen bonds and hydrophobic interactions observed in docking are maintained over time, strengthening the validity of the proposed binding mode.

These simulations are crucial for confirming the stability of a docked pose and understanding the allosteric effects or conformational changes the protein might undergo to accommodate the ligand.

Table 2: Typical Output from Molecular Dynamics (MD) Simulation Analysis This table presents hypothetical data for illustrative purposes.

Analysis MetricValue/ObservationSignificance
RMSD of LigandAverage < 2.0 ÅIndicates a stable binding pose of the compound.
RMSD of Protein BackbonePlateau after initial fluctuationShows the protein reaches equilibrium with the ligand bound.
RMSF of Binding Site ResiduesLow fluctuationSuggests residues are locked in place by strong interactions with the ligand.
Hydrogen Bond Occupancy> 50%Confirms persistent and strong hydrogen bonding between the compound and protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For a series of benzo[d]isothiazole-6-carboxylate analogs, a QSAR study would involve compiling a dataset of these compounds and their experimentally measured biological activities (e.g., IC₅₀ values).

Derivation of Molecular Descriptors

The first step in building a QSAR model is to numerically represent the chemical structure of each molecule using molecular descriptors. These descriptors quantify various aspects of the molecule's physicochemical properties. They can be classified into several types:

1D Descriptors: Basic properties like molecular weight, atom counts, and bond counts.

2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and counts of specific structural fragments.

3D Descriptors: Calculated from the 3D conformation of the molecule, such as molecular shape, volume, and surface area. In 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the descriptors are the steric and electrostatic interaction fields surrounding the molecule.

For this compound, relevant descriptors would include its molecular weight (193.22 g/mol for the corresponding acid), logP (a measure of lipophilicity), and descriptors capturing its shape and electronic properties, such as dipole moment and polar surface area.

Predictive Models for Biological Activity

Once descriptors are calculated for a set of compounds, statistical methods or machine learning algorithms are used to build the predictive model. The goal is to find an equation that best correlates the descriptors (independent variables) with the biological activity (dependent variable).

A common approach is multiple linear regression (MLR), but more advanced techniques like partial least squares (PLS), support vector machines (SVM), and random forests are frequently employed. For 3D-QSAR, PLS is typically used to handle the large number of field-based descriptors.

A successful QSAR model, validated by its statistical robustness (e.g., high r² for correlation and high q² for predictive power), can be visualized through contour maps. These maps highlight regions where certain properties (e.g., steric bulk, positive electrostatic potential) are predicted to increase or decrease biological activity. This provides a clear roadmap for designing new derivatives of this compound with potentially enhanced potency. For example, a 3D-QSAR model for related benzothiazole inhibitors showed good predictive ability with a q² of 0.569 and an r² of 0.915, which was then used to design novel derivatives with predicted IC₅₀ values.

Electronic State Characterization of Isothiazole Ring Systems

The electronic properties of the benzo[d]isothiazole ring are fundamental to its reactivity and its ability to interact with biological targets. The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. Its electronic state is a result of the interplay between the electronegativity of the heteroatoms and the delocalization of π-electrons across the bicyclic system.

The presence of the electronegative nitrogen and the d-orbitals of sulfur influences the electron distribution, creating regions of varying electron density. This distribution is further modulated by substituents. In this compound, the electron-withdrawing carboxylate group at the 6-position significantly impacts the electronic character of the fused benzene ring.

Computational quantum mechanics methods, such as Density Functional Theory (DFT), are used to characterize the electronic state by calculating:

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Maps: These maps illustrate the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The nitrogen atom is typically an electron-rich site, capable of acting as a hydrogen bond acceptor.

Aromaticity Indices: Calculations can quantify the degree of aromaticity of the heterocyclic ring, which is linked to its stability.

Understanding the electronic state is crucial for explaining interaction mechanisms. For example, the ability of the ring system to participate in π-stacking interactions is directly related to its π-electron cloud. Furthermore, the electronic properties of the isothiazole ring are key to its synthetic accessibility and the types of chemical modifications it can undergo.

Chemical Reactivity and Transformation Studies of Methyl Benzo D Isothiazole 6 Carboxylate

Oxidation Pathways and Products (e.g., Sulfoxides, Sulfones)

The sulfur atom in the isothiazole (B42339) ring of Methyl benzo[d]isothiazole-6-carboxylate is susceptible to oxidation, leading to the formation of corresponding S-oxides (sulfoxides) and S,S-dioxides (sulfones). This reactivity is a characteristic feature of the benzo[d]isothiazole core. Studies on related benzo[d]isothiazol-3(2H)-ones have demonstrated that this oxidation can be achieved selectively. For instance, the use of oxidizing agents can convert the sulfur atom to a sulfoxide (B87167) (1-oxide) or, with stronger conditions or stoichiometry, to a sulfone (1,1-dioxide).

Common methods for synthesizing such skeletons involve the direct oxidation of the benzo[d]isothiazole ring. researchgate.net While reagents like m-chloroperoxybenzoic acid (m-CPBA) are effective, other systems have also been employed for the oxidation of sulfur-containing heterocycles. researchgate.net The specific products obtained from the oxidation of this compound would be this compound 1-oxide and this compound 1,1-dioxide.

Table 1: Potential Oxidation Reactions

Oxidizing Agent Expected Product Product Class
m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) This compound 1-oxide Sulfoxide
m-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) This compound 1,1-dioxide Sulfone

Reduction Reactions and Derivatives (e.g., Hydroxy Derivatives)

The primary site for reduction in this compound is the methyl ester group. Standard hydride reducing agents can be employed to transform this group into a primary alcohol or even a methyl group under more forcing conditions.

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of readily converting esters to primary alcohols. researchgate.netnih.govrsc.org The reaction proceeds via nucleophilic addition of a hydride to the ester carbonyl, ultimately yielding (Benzo[d]isothiazol-6-yl)methanol after an aqueous workup. Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters on its own. nih.govacs.org However, its reactivity can be enhanced by additives such as lithium chloride (LiCl) or calcium chloride (CaCl₂), or by using higher temperatures, making the reduction of esters possible under modified conditions. thieme-connect.denih.gov

Exhaustive reduction of the ester functional group directly to a methyl group is also feasible. This transformation can be achieved using silane-based reducing systems, such as triethylsilane (HSiEt₃) in the presence of a catalytic amount of a strong Lewis acid like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), to yield 6-Methylbenzo[d]isothiazole. scholaris.ca

Table 2: Potential Reduction Reactions of the Ester Group

Reagent(s) Product Product Class
1. LiAlH₄ 2. H₂O workup (Benzo[d]isothiazol-6-yl)methanol Primary Alcohol
1. NaBH₄, LiCl 2. H₂O workup (Benzo[d]isothiazol-6-yl)methanol Primary Alcohol

Electrophilic Substitution Reactions on the Aromatic Ring

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is determined by the combined directing effects of the fused isothiazole ring and the methyl carboxylate substituent. The methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing nature. orientjchem.org The directing influence of the fused benzo[d]isothiazole nucleus is less straightforward but is generally considered to be deactivating.

In the case of nitration, a classic electrophilic aromatic substitution reaction, a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺) as the electrophile. orientjchem.org For this compound, substitution is anticipated to occur at the positions meta to the carboxylate group, namely positions 5 and 7. The precise ratio of isomers would depend on the subtle electronic interplay between the two directing groups. Similar principles would apply to other electrophilic substitutions like halogenation (using Br₂/FeBr₃ or Cl₂/FeCl₃) and Friedel-Crafts reactions, although the deactivating nature of the ring system may require harsh conditions.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

Reaction Reagents Potential Product(s)
Nitration HNO₃, H₂SO₄ Methyl 5-nitrobenzo[d]isothiazole-6-carboxylate and/or Methyl 7-nitrobenzo[d]isothiazole-6-carboxylate
Bromination Br₂, FeBr₃ Methyl 5-bromobenzo[d]isothiazole-6-carboxylate and/or Methyl 7-bromobenzo[d]isothiazole-6-carboxylate

Nucleophilic Substitution Reactions and Their Regioselectivity

Nucleophilic substitution reactions can occur at two main sites in the molecule: the aromatic ring (via nucleophilic aromatic substitution, SₙAr) and the carbonyl carbon of the ester group (via nucleophilic acyl substitution).

Nucleophilic aromatic substitution on the benzene ring typically requires the presence of a good leaving group (such as a halogen or a nitro group) and strong activation by electron-withdrawing groups. In the parent molecule, SₙAr is unlikely. However, if a derivative such as Methyl 5-nitrobenzo[d]isothiazole-6-carboxylate were formed, the nitro group could potentially be displaced by strong nucleophiles. Studies on related nitropyridine carboxylates show that the nitro group can be effectively displaced by various nucleophiles.

The ester group is readily susceptible to nucleophilic acyl substitution. For instance, reaction with ammonia (B1221849) or primary/secondary amines (aminolysis) would yield the corresponding amide, Benzo[d]isothiazole-6-carboxamide. Hydrolysis of the ester, typically under acidic or basic conditions, would afford the corresponding carboxylic acid, Benzo[d]isothiazole-6-carboxylic acid.

Table 4: Potential Nucleophilic Substitution Reactions

Reaction Type Nucleophile Reagent/Conditions Product
Nucleophilic Acyl Substitution (Aminolysis) Ammonia (NH₃) Heat Benzo[d]isothiazole-6-carboxamide

Ring-Opening and Rearrangement Reactions

The benzo[d]isothiazole ring system, while generally stable, can undergo ring-opening or rearrangement reactions under specific conditions. For the related benzothiazole (B30560) scaffold, ring-opening can be induced by bases. For instance, treatment of 2-aminobenzothiazole-6-sulfonamide with aqueous potassium hydroxide (B78521) leads to the opening of the thiazole (B1198619) ring. A similar susceptibility to basic conditions might be expected for the benzo[d]isothiazole ring, potentially leading to the formation of a 2-mercaptoaniline derivative.

Oxidative ring-opening is another documented pathway. The reaction of benzothiazole derivatives with oxidizing agents like magnesium monoperoxyphthalate in alcohol solvents can lead to cleavage of the thiazole ring, yielding acylamidobenzene sulfonate esters. This suggests that under certain oxidative conditions, the isothiazole ring of this compound could be cleaved.

Rearrangement reactions, such as the Boulton–Katritzky rearrangement observed in related isoxazole (B147169) systems, could also be a possibility for benzo[d]isothiazole derivatives under specific, often basic, conditions.

Investigation of Stability under Various Chemical Conditions

The stability of this compound is a crucial aspect of its chemical profile. Generally, the fused aromatic heterocyclic system imparts considerable thermal stability. Studies on other heterocyclic compounds containing triazole and thiadiazole rings have shown them to be thermally stable up to temperatures well above 200°C.

In terms of chemical stability, the benzothiazole ring system, a close analogue, is known to be stable towards acids but can be opened by reaction with bases. This suggests that this compound would be relatively stable in acidic media, but potentially unstable under strong basic conditions, which could promote both hydrolysis of the ester and opening of the isothiazole ring. The ester group itself is prone to hydrolysis under both acidic and basic catalysis, with the latter being an irreversible process due to the formation of the carboxylate salt.

Biological Activity Profiling and Molecular Mechanisms

In Vitro Studies on Biological Targets

In vitro studies are crucial for elucidating the direct interactions between a compound and its biological targets, providing insights into its mechanism of action. The following sections detail the enzymatic and receptor-level investigations of methyl benzo[d]isothiazole-6-carboxylate derivatives.

Enzyme Inhibition Assays and Kinetics

The inhibitory effects of this compound derivatives have been evaluated against a panel of enzymes, revealing significant potential in antibacterial and other therapeutic areas.

Bacterial DNA gyrase and topoisomerase IV are essential type IIA topoisomerases that regulate the topological state of DNA, making them validated targets for antibacterial agents. nih.gov Several studies have investigated derivatives of methyl 2-aminobenzo[d]thiazole-6-carboxylate as potent inhibitors of these enzymes.

Derivatives incorporating a 1H-pyrrole-2-carboxamido moiety at the 2-amino position of the methyl 2-aminobenzo[d]thiazole-6-carboxylate core have demonstrated potent inhibitory activity. For instance, compounds with substitutions at the C5 position of the benzothiazole (B30560) ring have shown low nanomolar inhibition of E. coli DNA gyrase. nih.gov The carboxylic acid at the 6-position is crucial for activity, as its corresponding methyl ester derivative was found to be devoid of on-target and antibacterial activity. nih.gov

One notable derivative, 4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid, proved to be a potent inhibitor of E. coli gyrase. nih.gov Further optimization of this scaffold led to the development of compounds with improved activity against a broader spectrum of pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov For example, compound 27 in a related study demonstrated excellent inhibition of gyrase from E. coli, A. baumannii, and P. aeruginosa, as well as potent inhibition of topoisomerase IV from A. baumannii and P. aeruginosa. nih.gov

The following table summarizes the inhibitory activities of selected benzothiazole derivatives against bacterial DNA gyrase and topoisomerase IV.

CompoundTarget EnzymeOrganismIC50 (nM)
5-OH substituted 2-aminobenzothiazole derivative (Inhibitor A)DNA GyraseE. coli< 10
Topoisomerase IVE. coli95 ± 4
4-(benzyloxy)-2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)benzo[d]thiazole-6-carboxylic acid (1)DNA GyraseE. coli< 10
2-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)-4-(1-phenylethoxy)benzo[d]thiazole-6-carboxylic acid (27)DNA GyraseE. coli< 10
DNA GyraseA. baumannii15.6
DNA GyraseP. aeruginosa< 10
Topoisomerase IVE. coli320
Topoisomerase IVA. baumannii< 10
Topoisomerase IVP. aeruginosa29

While direct inhibitory data for this compound against Phosphomannose Isomerase (PMI) is not available, a class of structurally related compounds, benzoisothiazolones, have been identified as potent inhibitors of this enzyme. nih.govnih.gov PMI is a crucial enzyme in the glycosylation pathway, and its inhibition is a potential therapeutic strategy for Congenital Disorder of Glycosylation Type Ia. nih.gov

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is an essential enzyme for the biosynthesis of the mycobacterial cell wall and a key target for anti-tuberculosis drugs. nih.govnih.gov Benzothiazole-based compounds have emerged as a significant class of DprE1 inhibitors. researchgate.netvlifesciences.com These inhibitors can act via both covalent and non-covalent mechanisms. nih.gov For instance, certain benzothiazole derivatives have shown potent inhibitory activity against DprE1, contributing to their antimycobacterial effects. researchgate.net While specific kinetic data for this compound is not documented, the broader class of benzothiazoles represents a promising scaffold for the development of novel DprE1 inhibitors. vlifesciences.com

The phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is implicated in cancer. acs.org Research has led to the discovery of benzothiazole derivatives as potent dual inhibitors of PI3K and mTOR. acs.org Although specific data for this compound is not available, extensive structure-activity relationship (SAR) studies on other benzothiazole scaffolds have yielded compounds with potent enzymatic and cellular activity. acs.org For example, a potent dual inhibitor, compound 82 from a relevant study, demonstrated significant tumor growth inhibition in various xenograft models. acs.org

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system, and its inhibition is a primary strategy for the treatment of Alzheimer's disease. acs.org Various benzothiazole derivatives have been synthesized and evaluated for their AChE inhibitory activity. acs.orgnih.gov For instance, a series of benzothiazole derivatives bearing piperazine and thiocarbamate moieties were found to have anticholinesterase properties. nih.gov Another study identified a multitargeting benzothiazole derivative, compound 3s , which exhibited potent inhibition of AChE, Butyrylcholinesterase (BuChE), and Monoamine oxidase B (MAO-B). nih.gov While the inhibitory potential of this compound against AChE has not been specifically reported, the benzothiazole nucleus is recognized as a valuable pharmacophore in the design of AChE inhibitors. acs.org

Receptor Binding and Modulation Studies

Beyond enzyme inhibition, the interaction of this compound derivatives with cellular receptors is another important aspect of their biological profiling.

Metabotropic glutamate receptor 4 (mGlu4) is a G-protein coupled receptor that plays a modulatory role in neurotransmission and is a potential target for the treatment of neurological disorders such as Parkinson's disease. nih.gov Positive allosteric modulators (PAMs) of mGlu4 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate. While no direct studies on the allosteric modulation of mGlu4 by this compound have been reported, the broader class of thiazole (B1198619) derivatives has been explored for this activity. For example, tricyclic thiazolopyrazole derivatives have been identified as mGlu4 PAMs. nih.gov The development of such modulators highlights the potential for thiazole-containing scaffolds to interact with the allosteric sites of mGlu receptors.

Inhibition of Protein-Protein Interactions (e.g., PD-1/PD-L1)

The interaction between programmed cell death-1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells often exploit to evade immune destruction. Small molecule inhibitors that can disrupt this protein-protein interaction are of significant interest in cancer immunotherapy. While direct studies on this compound are not extensively documented in publicly available literature, research on the broader class of benzo[d]isothiazole derivatives has shown promise in this area. These compounds serve as a scaffold for the design of potent PD-1/PD-L1 inhibitors, suggesting that derivatives of benzo[d]isothiazole, potentially including the 6-carboxylate forms, could be developed as orally bioavailable immunomodulatory agents for cancer treatment.

Cell-Based Assays for Mechanistic Insights

Derivatives of benzo[d]isothiazole have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Studies on benzo[d]isothiazole hydrazones, for instance, have revealed potent antiproliferative activity against leukemia and solid tumor cell lines, with some compounds showing IC50 values in the micromolar range sci-hub.box. The mechanism of this cytotoxicity often involves the induction of apoptosis and cell cycle arrest. For example, certain benzisothiazolones have been shown to arrest the cell cycle at the G2/M phase and induce apoptosis in HeLa cells rsc.org. While specific data for this compound is limited, the consistent anticancer activity observed in its structural analogs suggests that it may also possess cytotoxic properties. The substitution pattern on the benzo[d]isothiazole ring has been shown to be crucial for activity, with hydroxy-substituted derivatives often exhibiting the most potent effects sci-hub.box.

The following table presents the cytotoxic activity of representative benzo[d]isothiazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazone derivative 2hLeukemia (MT-4)< 1 sci-hub.box
Hydrazone derivative 3hLeukemia (MT-4)1.5 sci-hub.box
Hydrazone derivative 5hLeukemia (MT-4)2.5 sci-hub.box
Schiff base 1eSolid Tumor (various)-

Note: The data presented is for structurally related benzo[d]isothiazole derivatives, not this compound itself.

The table below summarizes the antimicrobial activity of some benzothiazole derivatives against selected pathogens.

Compound ClassPathogenActivityReference
Benzothiazole-thiazole hybridsStaphylococcus aureusPotent nih.gov
Benzothiazole-thiazole hybridsEscherichia coliModerate nih.gov
Benzothiazole-thiazole hybridsCandida albicansPotent nih.gov
Ethyl-2-aminobenzothiazole-6-carboxylate derivativesVarious bacteria and fungiActive nih.gov

Note: The data is for the general class of benzothiazole derivatives and a closely related ethyl ester, not specifically for this compound.

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression. Inhibition of QS is a promising anti-pathogenic strategy. There is evidence to suggest that thiazole and benzothiazole derivatives can act as quorum sensing inhibitors researchgate.net. Specifically, a derivative, Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate, has been identified as a potential inhibitor of quorum sensing in bacteria, which could lead to reduced pathogenicity . This suggests that the benzo[d]isothiazole-6-carboxylate scaffold may be a valuable starting point for the development of novel anti-infective agents that function by disrupting bacterial communication.

Many heterocyclic compounds, including those with a benzothiazole nucleus, have been investigated for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative damage. Studies on various benzothiazole derivatives have demonstrated their ability to scavenge radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay nih.govresearchgate.net. For instance, 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives have shown promising antioxidant activity nih.gov. Furthermore, Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate is reported to exhibit antioxidant properties . This activity is often attributed to the ability of the heterocyclic system to donate electrons or hydrogen atoms to stabilize free radicals.

The following table shows the radical scavenging activity of some benzothiazole derivatives.

CompoundAssayIC50 (µM)Reference
4-((6-ethoxybenzo[d]thiazol-2-ylimino)methyl)phenol (4d)DPPH0.144 nih.gov
4-((6-chlorobenzo[d]thiazol-2-ylimino)methyl)phenol (4c)DPPH0.183 nih.gov
Ascorbic Acid (Standard)DPPH0.074 nih.gov

Note: This data is for structurally related benzothiazole derivatives.

Chronic inflammation is a key factor in the development of many diseases, including cancer. The modulation of inflammatory pathways and the production of cytokines are therefore important therapeutic targets. Benzothiazole derivatives have been reported to possess anti-inflammatory properties nih.gov. This activity may be mediated, in part, by the inhibition of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) mdpi.commdpi.com. While direct evidence for this compound is lacking, the anti-inflammatory potential of the broader class of benzothiazoles suggests that it could also modulate inflammatory responses.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the benzo[d]isothiazole scaffold and its analogs, these studies have been crucial in optimizing potency and selectivity for various molecular targets.

The biological effects of benzo[d]isothiazole derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system. Literature reveals that modifications, particularly at the C-2 and C-6 positions of the related benzothiazole scaffold, are critical determinants of pharmacological activity. researchgate.net

For instance, in a series of benzisothiazole-C-glucosides designed as SGLT2 inhibitors, the size of the substituent at the 4-position of a benzyl group attached to the core scaffold significantly impacted potency. An increase in the size of the 4-substituent from a methyl to a tert-butyl group led to a notable increase in inhibitory potential. nih.gov Conversely, introducing a much larger 4-phenyl benzyl group resulted in a loss of potency, indicating an optimal size limit for this position. nih.gov

In other studies on related benzothiazole derivatives, the presence of electron-withdrawing groups, such as nitro or cyano moieties, at the C-6 position was found to enhance antiproliferative activity. researchgate.net Research on benzothiazole-based Schiff bases has also shown that electron-withdrawing substituents on an attached aromatic ring can lead to greater antibacterial activity. nih.gov

The following table summarizes key SAR findings for benzo[d]isothiazole and related scaffolds:

Scaffold/Derivative ClassPosition of SubstitutionSubstituent TypeImpact on Biological ActivityReference
Benzisothiazole-C-glucosides4-position of benzyl groupAlkyl (e.g., -CH₃, -C(CH₃)₃)Increased size from methyl to tert-butyl increased SGLT2 inhibition. nih.gov
2-PhenylbenzothiazolesC-6 positionElectron-withdrawing (e.g., -NO₂, -CN)Increased antiproliferative activity. researchgate.net
Benzothiazole Schiff BasesAromatic RingElectron-withdrawingGreater antibacterial activity. nih.gov
Benzothiazole-Isoquinolineso-position of benzothiazole ringMethyl (-CH₃)Increased Monoamine Oxidase (MAO) inhibition. nih.gov

Role of the Benzo[d]isothiazole Scaffold as a Privileged Structure in Modulating Biological Responses

The benzo[d]isothiazole nucleus and the closely related benzothiazole ring are considered "privileged structures" in medicinal chemistry. nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity, making it a versatile template for drug discovery. researchgate.net

The inherent chemical properties of the benzo[d]isothiazole ring system, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, enable it to engage in various types of interactions with biological macromolecules. This versatility has led to the development of benzo[d]isothiazole derivatives with a wide array of pharmacological activities, including:

Anticancer: Derivatives have shown antiproliferative effects against various cancer cell lines, including leukemia. nih.govnih.gov

Antimicrobial: The scaffold is integral to compounds with antibacterial and antifungal properties. nih.gov

Metabolic Regulation: Certain derivatives are potent inhibitors of enzymes involved in metabolic diseases like type 2 diabetes.

Neuroprotection: The scaffold serves as a basis for modulators of receptors in the central nervous system, offering potential treatments for neurodegenerative diseases like Parkinson's.

Anti-inflammatory: Compounds based on this structure have demonstrated anti-inflammatory properties. nih.gov

This broad applicability underscores the importance of the benzo[d]isothiazole scaffold as a foundational element in the design of novel therapeutic agents. nih.gov

Mechanistic Elucidation of Biological Effects

Understanding the mechanism of action is crucial for the rational design and development of therapeutic agents. For benzo[d]isothiazole derivatives, research has begun to uncover the specific molecular targets and biochemical pathways through which they exert their biological effects.

Studies have successfully identified several distinct molecular targets for compounds containing the benzo[d]isothiazole or benzothiazole core. This diversity of targets is consistent with its status as a privileged scaffold.

One significant target is the sodium-glucose co-transporter 2 (SGLT2) , a membrane protein responsible for glucose reabsorption in the kidney. nih.gov Benzo[d]isothiazole C-glucosides have been identified as potent inhibitors of SGLT2. nih.gov Another key target is the metabotropic glutamate receptor 4 (mGlu4) , a G-protein-coupled receptor in the central nervous system; benzo[d]isothiazole-based compounds have been developed as highly potent and selective positive allosteric modulators (PAMs) for this receptor.

In the context of cancer, benzothiazole derivatives have been found to inhibit the metalloenzyme carbonic anhydrase (CA) , particularly tumor-associated isoforms. nih.govnih.gov Additionally, certain benzothiazole–isoquinoline hybrids have been identified as dual inhibitors of Butyrylcholinesterase (BuChE) and Monoamine Oxidase B (MAO-B) , enzymes relevant to neurodegenerative disorders. nih.gov Some benzo[d]isothiazole Schiff bases have also demonstrated marked cytotoxicity against human T-lymphocyte (MT-4) cells and antiproliferative activity against leukemia cell lines. nih.gov

The table below details specific molecular targets identified for this class of compounds.

Derivative ClassMolecular TargetAssociated Disease/ProcessReference
Benzo[d]isothiazole C-glucosidesSodium-Glucose Co-transporter 2 (SGLT2)Type 2 Diabetes nih.gov
Benzo[d]isothiazole-based modulatorsMetabotropic Glutamate Receptor 4 (mGlu4)Parkinson's Disease
Benzothiazole derivativesCarbonic Anhydrase (CA)Cancer (Hypoxic Tumors) nih.govnih.gov
Benzothiazole–isoquinoline hybridsButyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B)Neurodegenerative Disorders nih.gov
Benzo[d]isothiazole Schiff basesLeukemia Cell LinesCancer nih.gov

Biochemical Pathway Analysis

The interaction of benzo[d]isothiazole derivatives with their molecular targets initiates cascades of downstream events, modulating key biochemical pathways.

SGLT2 Inhibition Pathway: By inhibiting the SGLT2 protein in the proximal tubule of the kidney, these compounds block the reabsorption of glucose from the glomerular filtrate back into the plasma. nih.gov This leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. nih.govemanresearch.org This mechanism is central to the management of type 2 diabetes. researchgate.net Furthermore, SGLT2 inhibition has been linked to the reduction of oxidative stress. The antioxidant effects are mediated through multiple pathways, including the downregulation of pro-oxidant enzymes like NADPH oxidase 4 (NOX4), the upregulation of antioxidant proteins via the Nrf2-heme oxygenase-1 (HO-1) pathway, and a reduction in the inflammatory AGE-RAGE signaling pathway. mdpi.com

mGlu4 Receptor Modulation Pathway: As positive allosteric modulators (PAMs), benzo[d]isothiazole derivatives enhance the activity of the mGlu4 receptor in the presence of the endogenous agonist, glutamate. The mGlu4 receptor is an inhibitory G-protein-coupled receptor (GPCR) located on presynaptic nerve terminals. nih.gov Its potentiation by a PAM can reduce neurotransmitter release, thereby counteracting the glutamatergic hyperactivity implicated in the pathophysiology of Parkinson's disease and schizophrenia. nih.gov

Anticancer Pathways: The anticancer effects of benzothiazole derivatives are mediated through several pathways. A primary mechanism is the induction of apoptosis (programmed cell death). researchgate.nettandfonline.com Some compounds have been shown to activate the p53 tumor suppressor pathway , a critical regulator that can halt the cell cycle and initiate apoptosis in response to cellular stress or DNA damage. tandfonline.com Other proposed mechanisms of action include the inhibition of tubulin polymerization (disrupting the mitotic spindle), direct DNA interactions, and the inhibition of protein kinases that are crucial for cancer cell growth and proliferation. researchgate.net

Advanced Applications in Chemical Sciences Non Biological/non Clinical

Utilization as Chemical Probes for Biological Systems

While detailed studies focusing exclusively on methyl benzo[d]isothiazole-6-carboxylate as a chemical probe are limited, the broader class of benzo[d]isothiazole derivatives has been investigated for its interactions with biological systems. These derivatives have shown marked cytotoxicity against various cell lines, which suggests their potential as scaffolds for developing chemical probes to study cellular processes. nih.govthieme-connect.de For instance, certain benzo[d]isothiazole Schiff bases have demonstrated significant cytotoxicity against human CD4+ lymphocytes (MT-4 cells), indicating a potential to probe pathways related to cell viability and proliferation. thieme-connect.de

The core structure of benzo[d]isothiazole is a key component in a range of biologically active compounds, including some used in medicinal chemistry. arkat-usa.org This underlying bioactivity of the scaffold suggests that derivatives like this compound could be functionalized to create selective probes for specific biological targets. The ester and the aromatic ring system provide handles for chemical modification, allowing for the attachment of reporter groups (e.g., fluorophores) or reactive moieties to investigate biological phenomena at a molecular level.

Application in Materials Science (e.g., Nonlinear Optical Materials)

The field of materials science has seen the exploration of various organic molecules for their unique electronic and optical properties. Organic nonlinear optical (NLO) materials are of particular interest due to their potential applications in optoelectronics, including optical switching and data storage. The NLO response of a molecule is often associated with a donor-π-acceptor (D-π-A) architecture, which facilitates intramolecular charge transfer (ICT).

While direct studies on the NLO properties of this compound are not extensively documented, research on structurally related benzothiazole (B30560) and benzimidazole (B57391) derivatives provides strong evidence for the potential of this class of compounds in NLO applications. researchgate.net For example, theoretical studies on benzothiazole-based push-pull systems have shown that the benzothiazolium salt core can lead to enhanced hyperpolarizability (β), a key parameter for NLO materials. researchgate.net The extension of the conjugated bridge and the nature of donor and acceptor groups significantly influence the NLO characteristics. researchgate.net

Computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the NLO properties of related heterocyclic systems. For instance, investigations into methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates have revealed that strategic placement of electron-donating and electron-withdrawing groups can lead to significant NLO responses. nih.govacs.org These findings suggest that this compound, with its inherent asymmetry and polarizable electron system, could serve as a valuable scaffold for the design of new NLO materials.

Table 1: Calculated Nonlinear Optical Properties of Related Benzimidazole Derivatives This table presents theoretical data for related compounds, illustrating the potential for this class of molecules in NLO applications.

Compound Functional Dipole Moment (D) Average Polarizability ⟨α⟩ (x 10⁻²³ esu) First Hyperpolarizability βtot (x 10⁻²⁹ esu)
2a CAM-B3LYP 4.15 4.168 5.095
2a M06 4.15 3.220 2.0418
2b CAM-B3LYP 7.49 4.198 -
2b M06 7.49 4.331 -
2c CAM-B3LYP 6.24 4.614 -
2c M06 6.24 4.760 -
2d CAM-B3LYP 2.33 4.142 -
2d M06 2.33 4.287 -
2e CAM-B3LYP 3.04 4.866 -
2e M06 3.04 5.379 -

Source: Adapted from research on Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. nih.gov

Role as a Synthetic Intermediate or Building Block in Organic Synthesis

One of the most significant applications of this compound in the chemical sciences is its role as a versatile synthetic intermediate. The benzothiazole and benzoisothiazole scaffolds are prevalent in many medicinally important compounds, and the 6-carboxylate ester provides a convenient handle for further chemical elaboration. acs.orgresearchgate.net

The synthesis of the core benzo[d]isothiazole ring system can be achieved through various methods, including the cyclization of appropriately substituted aromatic precursors. arkat-usa.org Once formed, the methyl ester of the 6-carboxylic acid can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups such as amides, enabling the construction of more complex molecular architectures. sigmaaldrich.com

For example, research has demonstrated the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, which serve as valuable building blocks in drug discovery. acs.org These methods allow for substitution at multiple positions on the heterocyclic core, offering a pathway to explore the chemical space around this scaffold. The ability to synthesize these building blocks on a larger scale facilitates their use in the rapid generation of compound libraries for screening purposes. acs.org The parent molecule, benzothiazole-6-carboxylic acid, is used in the synthesis of compounds that can inhibit bacterial capsule formation, highlighting the utility of this core structure in developing new therapeutic agents. sigmaaldrich.com

Furthermore, the benzo[d]isothiazole nucleus itself is a key component of various pharmaceuticals, underscoring the importance of intermediates like this compound in their synthesis. arkat-usa.org The strategic functionalization of this intermediate allows for the fine-tuning of physicochemical and biological properties of the final products.

Future Research Directions and Methodological Innovations

Development of Novel and Sustainable Synthetic Routes

The synthesis of benzo[d]isothiazoles has evolved significantly, yet the pursuit of more efficient, sustainable, and versatile methods remains a key research focus. arkat-usa.org Future synthetic strategies are expected to move beyond traditional, often harsh, reaction conditions.

Recent advancements have highlighted metal-free and visible-light-promoted syntheses, offering greener alternatives. arkat-usa.org For instance, the use of p-toluenesulfonic acid as a catalyst in the reaction of aryl tert-butyl sulfoxides and amines presents a milder approach than methods requiring N-bromosuccinimide (NBS). arkat-usa.org Electrochemical methods are also emerging as a powerful tool for constructing the benzo[d]isothiazole core, providing a sustainable alternative to chemical oxidants. mdpi.com

Future research will likely concentrate on:

Flow chemistry: For safer, more scalable, and highly controlled synthesis.

Biocatalysis: Employing enzymes to achieve high chemo-, regio-, and stereoselectivity under mild conditions.

Use of greener solvents: Exploring water or other environmentally benign solvents to minimize the environmental impact of chemical processes. nih.gov

A summary of innovative synthetic approaches for isothiazole (B42339) and benzo[d]isothiazole derivatives is presented in Table 1.

Methodology Key Features Potential Advantages Reference
Neat Synthesis (Ammonium thiocyanate-promoted)Solvent-free, rapid, and eco-friendly.Reduced waste, lower cost, and simplicity. rsc.org
Rh-catalyzed TransannulationUtilizes 1,2,3-thiadiazoles and nitriles.Provides a wide variety of isothiazoles. organic-chemistry.org
Base-promoted Demethoxylative CycloadditionUses inexpensive and readily available sulfur sources.High functional group tolerance and cost-effectiveness. organic-chemistry.org
Electrochemical Dehydrogenative CyclizationEmploys electricity as a green redox agent.Avoids chemical oxidants and produces H₂ as a byproduct. mdpi.com

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

While standard spectroscopic techniques like 1D NMR and mass spectrometry are routine for basic characterization, a deeper understanding of the dynamic nature of benzo[d]isothiazole derivatives necessitates more advanced methods. ipb.ptresearchgate.net The conformational flexibility and potential for tautomerism in some derivatives require sophisticated analytical tools.

Future research in this area will likely involve the increased application of:

2D NMR techniques: Such as COSY, HSQC, and HMBC to unambiguously assign proton and carbon signals, especially in complex substituted analogs. ipb.ptarxiv.org

Dynamic NMR (DNMR) spectroscopy: To study conformational changes, rotational barriers, and other dynamic processes within the molecule.

Solid-state NMR (ssNMR): To probe the structure and dynamics of these compounds in the solid state, providing insights into crystal packing and polymorphism.

Chiroptical spectroscopy (Circular Dichroism): For the stereochemical elucidation of chiral benzo[d]isothiazole derivatives.

These advanced techniques will be crucial for understanding the structure-property and structure-activity relationships that govern the behavior of these molecules.

Integration of Machine Learning and AI in Computational Predictions

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and design of new benzo[d]isothiazole derivatives. numberanalytics.comgoogle.com These computational tools can significantly accelerate the research process by predicting molecular properties and suggesting novel structures with desired characteristics. arxiv.orgmdpi.com

Key areas for the application of ML and AI include:

Predictive Modeling: Training algorithms on existing data to predict physicochemical properties, toxicity, and biological activity of new, unsynthesized compounds. nih.govnih.gov This can help prioritize synthetic targets and reduce the number of costly and time-consuming experiments.

De Novo Drug Design: Using generative models to design novel benzo[d]isothiazole structures with specific desired properties, such as high affinity for a particular biological target.

Synthesis Planning: AI-powered tools can assist in devising efficient synthetic routes to target molecules, a significant challenge in organic chemistry.

The synergy between computational predictions and experimental validation will undoubtedly accelerate the development of next-generation benzo[d]isothiazole-based materials and therapeutics.

Exploration of New Biological Targets and Pathways

Benzo[d]isothiazole derivatives have already demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.gov However, the full therapeutic potential of this scaffold is yet to be unlocked. Future research will focus on identifying and validating new biological targets and pathways for these compounds.

Promising areas of investigation include:

Targeting Protein-Protein Interactions: Designing inhibitors of challenging targets like the PD-1/PD-L1 interaction in cancer immunotherapy. thieme-connect.com

Enzyme Inhibition: Exploring the inhibition of novel enzymes involved in various diseases. For instance, some derivatives have shown inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Modulation of Signaling Pathways: Investigating the effect of these compounds on key cellular signaling pathways implicated in disease, such as the PI3K/Akt/mTOR pathway in cancer. acs.org

Ferroptosis Induction: Exploring the potential of benzo[d]isothiazole derivatives to induce ferroptosis, a non-apoptotic form of cell death, as a novel anticancer strategy. acs.org

A summary of some explored biological targets for benzo[d]isothiazole and related benzothiazole (B30560) derivatives is presented in Table 2.

Biological Target/Pathway Therapeutic Area Key Findings Reference
PD-1/PD-L1 InteractionCancer ImmunotherapyNovel benzo[d]isothiazole derivatives identified as potent inhibitors. thieme-connect.com
HIV-1 Reverse TranscriptaseAntiviralBenzisothiazolone analogs inhibit both DNA polymerase and RNase H activities. nih.gov
Carbonic Anhydrase IX and XIICancerBenzothiazole-based sulfonamides act as potent inhibitors. arkat-usa.org
Dihydropteroate Synthase (DHPS)AntimicrobialBenzothiazole derivatives show promising inhibitory activity. ijsrst.com
Microtubule TargetingCancerExploration of new microtubule-targeting agents to overcome resistance. mdpi.com

Design of Next-Generation Benzo[d]isothiazole Derivatives with Enhanced Specificity

Building upon the knowledge gained from structure-activity relationship (SAR) studies, the future of benzo[d]isothiazole research lies in the rational design of next-generation derivatives with enhanced specificity and potency. numberanalytics.comnumberanalytics.com This will involve a multi-pronged approach combining computational design, synthetic chemistry, and biological evaluation.

Key strategies for designing improved derivatives include:

Scaffold Hopping and Bioisosteric Replacement: Modifying the core structure or replacing certain functional groups to improve pharmacokinetic properties and target engagement. nih.gov

Structure-Based Drug Design: Utilizing the 3D structures of target proteins to design molecules that fit precisely into the binding site, thereby enhancing specificity and reducing off-target effects. nih.gov

Fragment-Based Drug Discovery: Building up potent inhibitors from smaller molecular fragments that bind to the target protein.

Conjugation with other Pharmacophores: Combining the benzo[d]isothiazole scaffold with other known bioactive moieties to create hybrid molecules with dual or synergistic activities.

The continuous refinement of SAR models will be crucial for guiding the design of these next-generation compounds. jvktech.comnih.gov

Q & A

Q. What role do benzothiazole derivatives play in the development of organic light-emitting diodes (OLEDs)?

  • Methodological Answer :
  • Host Materials : Derivatives like CzBBIT exhibit high triplet energy (3.0 eV) and thermal stability (Td >390°C), enabling efficient TADF-OLEDs with EQE >23% .
  • Solution Processability : Optimize solubility in chlorobenzene or toluene for spin-coating deposition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.